molecular formula C16H14N2OS B11171726 N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide

N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B11171726
M. Wt: 282.4 g/mol
InChI Key: UCWILZPSAJTOGQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-phenylpropanoic acid in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent . The reaction is typically carried out under mild conditions to obtain high yields of the desired product.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For example, in the case of its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of a benzothiazole ring and a phenylpropanamide moiety, which contributes to its distinct biological and chemical properties.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C16H14N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,18,19)

InChI Key

UCWILZPSAJTOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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